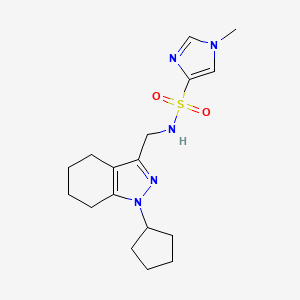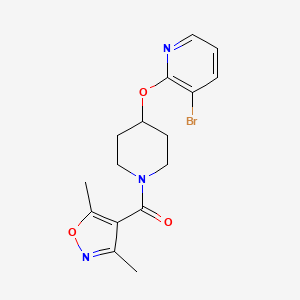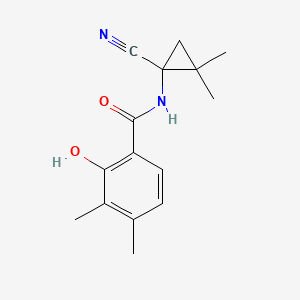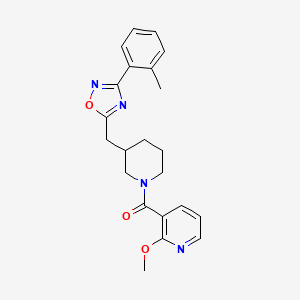
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule. It contains an indole ring and a thiazole ring, both of which are common structures in many biologically active molecules . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, thiazole rings in general are known to undergo a variety of chemical reactions. These include electrophilic and nucleophilic substitutions, as well as reactions with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Biological Effects and Pharmacology of Acetamide Derivatives
Acetamide and its derivatives, including N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), and formamide, have been studied for their toxicological profiles and biological consequences of exposure. Kennedy (2001) reviewed the toxicology of these compounds, highlighting their commercial importance and the biological responses varying among them, which reflects their usage and proposed applications in various fields, including medicinal chemistry and environmental toxicology (Kennedy, 2001).
Synthesis and Biological Importance of Benzothiazoles
The synthesis and biological significance of benzothiazole derivatives, closely related to thiazolyl groups found in the compound of interest, have been extensively reviewed. These derivatives exhibit a wide spectrum of biological activities, making them of great importance in medicinal chemistry. The synthetic methodologies and pharmacological activities covered in the literature from 1935 to recent times offer insights into the potential therapeutic applications of such compounds (Rosales-Hernández et al., 2022).
Neuroplasticity and Antidepressant Effects
Ketamine, an N-methyl-D-aspartate receptor antagonist, and its effects on neuroplasticity provide insights into the therapeutic mechanisms of compounds acting on the central nervous system. The review by Aleksandrova and Phillips (2021) discusses how ketamine and classical psychedelics induce synaptic, structural, and functional changes, particularly in the prefrontal cortex, highlighting the potential for compounds with similar mechanisms to be explored for their antidepressant effects (Aleksandrova & Phillips, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS2/c1-15-7-8-16(2)17(11-15)12-25-13-20(18-5-3-4-6-19(18)25)28-14-21(26)24-22-23-9-10-27-22/h3-11,13H,12,14H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCJXZYIKMQQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2645802.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2645803.png)





![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2645813.png)

